N-(3-Chlorophenyl) 3-aminobenzenesulfonamide

Description

BenchChem offers high-quality N-(3-Chlorophenyl) 3-aminobenzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about N-(3-Chlorophenyl) 3-aminobenzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

3-amino-N-(3-chlorophenyl)benzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FDVYFKMOPNABOK-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H11ClN2O2S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70396987 |

Source

|

| Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.75 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

438017-93-7 |

Source

|

| Record name | 3-Amino-N-(3-chlorophenyl)benzene-1-sulfonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70396987 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Chemical Properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a synthetic organic compound belonging to the sulfonamide class of molecules. Its chemical structure, featuring a substituted aromatic sulfonamide core, positions it as a molecule of significant interest in medicinal chemistry and drug discovery. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, including antibacterial, and anticancer drugs. This guide provides a comprehensive overview of the known chemical and physical properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, alongside methodologies for its synthesis and analysis, to support ongoing research and development efforts.

Chemical Identity and Molecular Structure

A thorough understanding of a compound begins with its fundamental identifiers and structure.

Table 1: Compound Identification

| Identifier | Value | Source |

| IUPAC Name | N-(3-chlorophenyl)-3-aminobenzenesulfonamide | N/A |

| CAS Number | 438017-93-7 | [1] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [1] |

| Molecular Weight | 282.7 g/mol | [1] |

| Canonical SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N | N/A |

| InChI Key | InChI=1S/C12H11ClN2O2S/c13-9-3-1-5-11(7-9)15-18(16,17)12-6-2-4-10(14)8-12/h1-8,15H,14H2 | N/A |

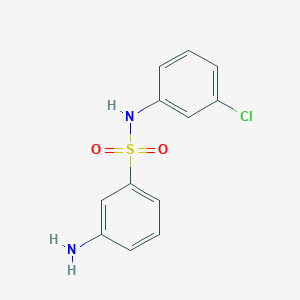

The molecular architecture of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide consists of a central benzenesulfonamide core. The sulfonamide nitrogen is substituted with a 3-chlorophenyl group, and an amino group is present at the meta-position of the benzenesulfonyl ring. This specific arrangement of functional groups is crucial in defining its physicochemical and pharmacological properties.

Caption: 2D Chemical Structure of the title compound.

Physicochemical Properties

While experimental data for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is not extensively reported in publicly available literature, properties can be predicted using computational models and inferred from related structures.

Table 2: Predicted Physicochemical Properties

| Property | Predicted Value | Notes |

| XLogP3 | 2.2 | A measure of lipophilicity.[2] |

| Hydrogen Bond Donor Count | 2 | From the amino and sulfonamide N-H groups.[2] |

| Hydrogen Bond Acceptor Count | 4 | From the two sulfonyl oxygens, the amino nitrogen, and the sulfonamide nitrogen.[2] |

| Rotatable Bond Count | 3 | [2] |

| Topological Polar Surface Area | 80.6 Ų | [2] |

The predicted lipophilicity (XLogP3 of 2.2) suggests that the compound possesses moderate lipid solubility, a key factor in its potential for membrane permeability and oral bioavailability. The presence of both hydrogen bond donors and acceptors indicates its capacity to participate in hydrogen bonding, which is critical for molecular recognition and binding to biological targets.

Synthesis and Manufacturing

The synthesis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide can be achieved through the reaction of a sulfonyl chloride with an amine, a common method for forming sulfonamides. A plausible synthetic route involves the coupling of 3-aminobenzenesulfonyl chloride with 3-chloroaniline. However, a more practical approach often involves the protection of the amino group on the benzenesulfonyl chloride moiety before the coupling reaction, followed by deprotection.

A general and widely applicable method for the synthesis of N-aryl sulfonamides involves the reaction of an arylsulfonyl chloride with an aniline derivative in the presence of a base.

Step-by-Step Synthesis Protocol (Hypothetical)

This protocol is based on general methods for sulfonamide synthesis and would require optimization for this specific compound.

-

Protection of the Amino Group: 3-Aminobenzenesulfonyl chloride is reacted with a suitable protecting group, such as acetyl chloride, to form N-(3-(chlorosulfonyl)phenyl)acetamide. This step prevents self-reaction and unwanted side products.

-

Coupling Reaction: The protected sulfonyl chloride is then reacted with 3-chloroaniline in an appropriate solvent (e.g., pyridine, dichloromethane) and in the presence of a base (e.g., triethylamine) to facilitate the sulfonamide bond formation.

-

Deprotection: The resulting N-(3-chlorophenyl)-3-(acetylamino)benzenesulfonamide is subjected to acidic or basic hydrolysis to remove the acetyl protecting group, yielding the final product, N-(3-Chlorophenyl) 3-aminobenzenesulfonamide.

-

Purification: The crude product is purified by recrystallization or column chromatography to obtain the compound in high purity.

Caption: Hypothetical workflow for the synthesis of the title compound.

Pharmacological and Toxicological Profile

The pharmacological properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide are not yet extensively characterized in the public domain. However, based on its structural similarity to other benzenesulfonamide derivatives, it is a promising candidate for investigation as an inhibitor of various enzymes, particularly carbonic anhydrases.

Potential as a Carbonic Anhydrase Inhibitor

Many sulfonamides are known to be potent inhibitors of carbonic anhydrases (CAs), a family of zinc-containing metalloenzymes involved in various physiological processes. Certain CA isoforms, such as CA IX and CA XII, are overexpressed in various types of tumors and are associated with tumor progression and metastasis. Therefore, the development of selective CA IX and XII inhibitors is a significant area of anticancer drug research. Derivatives of 3-aminobenzenesulfonamide have been shown to be potent inhibitors of these tumor-associated CA isoforms.

The inhibitory mechanism of sulfonamides against CAs typically involves the coordination of the sulfonamide group to the zinc ion in the enzyme's active site, mimicking the transition state of the carbon dioxide hydration reaction.

Caption: Potential mechanism of action as a carbonic anhydrase IX inhibitor.

Toxicology

Specific toxicological data for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is not available. However, the safety profile of the sulfonamide class of drugs is well-documented. Common adverse effects can include hypersensitivity reactions, skin rashes, and in some cases, more severe reactions like Stevens-Johnson syndrome.[3] The precursor, 3-aminobenzenesulfonamide, is listed as causing skin and serious eye irritation.[4] Any research involving N-(3-Chlorophenyl) 3-aminobenzenesulfonamide should be conducted with appropriate safety precautions, including the use of personal protective equipment and adherence to laboratory safety protocols.

Analytical Methodologies

The analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide would typically be performed using high-performance liquid chromatography (HPLC), a standard technique for the separation, identification, and quantification of organic compounds.

Step-by-Step HPLC Protocol (Hypothetical)

This protocol is a general starting point and would require optimization and validation for this specific analyte.

-

Instrumentation: A standard HPLC system equipped with a UV-Vis or diode-array detector (DAD) is suitable.

-

Chromatographic Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice for sulfonamide analysis.

-

Mobile Phase: A gradient elution using a mixture of an aqueous buffer (e.g., phosphate buffer, pH 3) and an organic modifier (e.g., acetonitrile or methanol) is likely to provide good separation.

-

Sample Preparation: The sample should be dissolved in a suitable solvent, such as the mobile phase or a mixture of water and organic solvent, and filtered through a 0.45 µm filter before injection.

-

Detection: The UV detector can be set to a wavelength where the compound exhibits maximum absorbance, which can be determined by acquiring a UV spectrum of a standard solution.

-

Quantification: A calibration curve is constructed by injecting standard solutions of known concentrations and plotting the peak area against the concentration. The concentration of the analyte in unknown samples can then be determined from this curve.

Caption: General workflow for the HPLC analysis of the title compound.

Conclusion

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a molecule with significant potential for further investigation in the field of drug discovery, particularly as a carbonic anhydrase inhibitor for anticancer applications. While specific experimental data for this compound is limited, this guide provides a foundational understanding of its chemical properties based on its structure and the well-established chemistry of sulfonamides. The provided hypothetical protocols for synthesis and analysis offer starting points for researchers to develop and validate their own methodologies. Further experimental characterization of its physicochemical properties, pharmacological activity, and toxicological profile is warranted to fully elucidate its potential as a lead compound in drug development programs.

References

-

PubChem. (n.d.). Benzenesulfonamide, 3-amino-. Retrieved from [Link]

-

PubChem. (n.d.). 4-amino-N-(3-chlorophenyl)benzene-1-sulfonamide. Retrieved from [Link]

Sources

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide CAS 438017-93-7 data sheet

An In-Depth Technical Guide to N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (CAS 438017-93-7)

Section 1: Compound Identification and Overview

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a specific organic compound belonging to the sulfonamide class of molecules. The core structure features a central benzenesulfonamide group substituted at the 3-position with an amino group and on the sulfonamide nitrogen with a 3-chlorophenyl group. While specific research on this exact molecule is limited, its structural motifs are of significant interest in medicinal chemistry. The 3-aminobenzenesulfonamide scaffold is a known building block for potent inhibitors of carbonic anhydrase, an enzyme family implicated in various pathologies.[1] The addition of the 3-chlorophenyl moiety modifies the compound's lipophilicity and electronic properties, potentially tuning its binding affinity and selectivity for specific biological targets.

This guide provides a comprehensive technical overview, including plausible synthesis routes, analytical characterization methods, and a discussion of its potential biological applications based on established structure-activity relationships within the sulfonamide family.

| Identifier | Value |

| CAS Number | 438017-93-7[2] |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S[2][3][4] |

| Molecular Weight | 282.75 g/mol [3] |

| IUPAC Name | 3-amino-N-(3-chlorophenyl)benzenesulfonamide[4] |

| SMILES | C1=CC(=CC(=C1)S(=O)(=O)NC2=CC(=CC=C2)Cl)N[4] |

| InChI Key | FDVYFKMOPNABOK-UHFFFAOYSA-N[4] |

graph "chemical_structure" { layout=neato; node [shape=plaintext, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=10];// Benzene ring 1 (left) C1 [pos="0,1!", label="C"]; C2 [pos="-0.87,0.5!", label="C"]; C3 [pos="-0.87,-0.5!", label="C"]; C4 [pos="0,-1!", label="C"]; C5 [pos="0.87,-0.5!", label="C"]; C6 [pos="0.87,0.5!", label="C"];

// Benzene ring 2 (right) C7 [pos="4.5,0!", label="C"]; C8 [pos="5.37,0.5!", label="C"]; C9 [pos="6.24,0!", label="C"]; C10 [pos="6.24,-1!", label="C"]; C11 [pos="5.37,-1.5!", label="C"]; C12 [pos="4.5,-1!", label="C"];

// Substituents S [pos="1.9,0.5!", label="S", fontcolor="#202124"]; O1 [pos="1.9,1.5!", label="O", fontcolor="#202124"]; O2 [pos="2.5,-0.2!", label="O", fontcolor="#202124"]; N1 [pos="3.2,0!", label="N", fontcolor="#202124"]; H_N1 [pos="3.2,-0.5!", label="H", fontcolor="#202124"]; N2 [pos="-1.87,-0.5!", label="NH₂", fontcolor="#202124"]; Cl [pos="7.24,0.5!", label="Cl", fontcolor="#34A853"];

// Edges for bonds C1--C2; C2--C3; C3--C4; C4--C5; C5--C6; C6--C1; C1--S [len=1.2]; S--O1 [label=" O", style=double, len=0.8]; S--O2 [label=" O", style=double, len=0.8]; S--N1 [len=1.2]; N1--H_N1 [len=0.7]; N1--C7; C7--C8; C8--C9; C9--C10; C10--C11; C11--C12; C12--C7; C3--N2 [len=1.2]; C9--Cl [len=1.2];

// Double bonds in rings C1--C6 [style=double]; C2--C3 [style=double]; C4--C5 [style=double]; C7--C12 [style=double]; C8--C9 [style=double]; C10--C11 [style=double]; }

Section 2: Physicochemical Properties

| Property | Value / Information | Source / Basis |

| Physical State | Solid, powder (Predicted) | Based on related sulfonamides[5] |

| Melting Point | 141-143 °C | Data for parent compound 3-Aminobenzenesulfonamide[1] |

| Solubility | Insoluble in: Chloroform, Ether, Benzene.Soluble in: Acetone, Ethanol. | Data for parent compound 3-Aminobenzenesulfonamide[5] |

| XlogP | 2.7 | Predicted by PubChemLite[4] |

| Storage | Recommended: -20°C. Keep in a cool, dark place. | Supplier recommendation[3] |

| Stability | Stable under recommended storage conditions. Avoid strong oxidizing agents. | General chemical knowledge |

Section 3: Synthesis and Purification

Causality and Strategy: The most reliable and common method for synthesizing N-substituted benzenesulfonamides involves the coupling of a benzenesulfonyl chloride with a primary or secondary amine.[6] A direct synthesis using 3-aminobenzenesulfonyl chloride is challenging due to the potential for self-polymerization.

Therefore, a more robust and field-proven strategy is a two-step synthesis. This approach begins with the reaction of 3-nitrobenzenesulfonyl chloride with 3-chloroaniline . The nitro group acts as a protecting group for the amine, preventing side reactions. The resulting nitro-intermediate is then selectively reduced in a subsequent step to yield the final product. This method ensures high regioselectivity and generally provides a cleaner product with higher yields.

Experimental Protocol 1: Synthesis of N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide

This protocol describes the coupling reaction to form the sulfonamide bond.

-

Reagents & Materials:

-

3-Nitrobenzenesulfonyl chloride

-

3-Chloroaniline

-

Anhydrous Dichloromethane (DCM)

-

Pyridine (anhydrous)

-

1M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

-

-

Procedure:

-

In a clean, dry round-bottom flask, dissolve 3-chloroaniline (1.0 eq) in anhydrous DCM under an inert atmosphere (e.g., nitrogen).

-

Cool the solution to 0 °C in an ice bath.

-

Add pyridine (1.2 eq) to the solution and stir for 5 minutes.

-

Dissolve 3-nitrobenzenesulfonyl chloride (1.1 eq) in a minimal amount of anhydrous DCM and add it to the dropping funnel.

-

Add the sulfonyl chloride solution dropwise to the cooled aniline solution over 30 minutes, maintaining the temperature at 0 °C.

-

After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-16 hours.

-

Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

Upon completion, dilute the mixture with DCM.

-

Wash the organic layer sequentially with 1M HCl (2x), water (1x), saturated NaHCO₃ solution (2x), and finally with brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Experimental Protocol 2: Reduction to N-(3-Chlorophenyl)-3-aminobenzenesulfonamide

This protocol details the reduction of the nitro group to the target amine.

-

Reagents & Materials:

-

N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide (from Step 1)

-

Tin(II) chloride dihydrate (SnCl₂·2H₂O)

-

Concentrated Hydrochloric acid (HCl)

-

Ethanol

-

Sodium hydroxide (NaOH) solution (e.g., 6M)

-

Ethyl acetate

-

Round-bottom flask, reflux condenser, heating mantle

-

-

Procedure:

-

To a round-bottom flask, add the crude N-(3-Chlorophenyl)-3-nitrobenzenesulfonamide (1.0 eq) and ethanol.

-

Add Tin(II) chloride dihydrate (5.0 eq) to the suspension.

-

Carefully add concentrated HCl and attach a reflux condenser.

-

Heat the mixture to reflux (approx. 80-90 °C) and maintain for 2-4 hours, or until TLC analysis indicates the complete consumption of the starting material.

-

Cool the reaction mixture to room temperature and then place it in an ice bath.

-

Slowly neutralize the acidic mixture by adding 6M NaOH solution until the pH is basic (pH 8-9). A precipitate of tin salts will form.

-

Extract the aqueous slurry with ethyl acetate (3x).

-

Combine the organic extracts and wash with brine.

-

Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent in vacuo to obtain the crude final product.

-

Protocol for Purification (Self-Validating System)

The crude product can be purified by either recrystallization or column chromatography.

-

Recrystallization:

-

Choose a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes). The ideal system is one where the compound is soluble at high temperatures but poorly soluble at low temperatures.

-

Dissolve the crude product in a minimal amount of the hot solvent.

-

Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization.

-

Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Validation: The purity of the crystals should be assessed by measuring the melting point (a sharp melting range indicates high purity) and by HPLC analysis.

-

-

Column Chromatography:

-

Select an appropriate eluent system (e.g., ethyl acetate/hexanes) based on TLC analysis.

-

Pack a silica gel column and load the crude product.

-

Elute the column with the chosen solvent system, collecting fractions.

-

Monitor the fractions by TLC to identify those containing the pure product.

-

Combine the pure fractions and evaporate the solvent.

-

Validation: Confirm the purity of the combined fractions using HPLC, which should show a single major peak.

-

Section 4: Analytical Characterization

Structural confirmation and purity assessment are critical. The following techniques are standard for characterizing the final product.

| Technique | Expected Observations |

| ¹H NMR | Multiple signals in the aromatic region (approx. 6.5-8.0 ppm) corresponding to the 8 protons on the two benzene rings.A broad singlet for the sulfonamide N-H proton (its chemical shift can vary).A broad singlet for the two protons of the amino (-NH₂) group. |

| ¹³C NMR | Approximately 12 distinct signals in the aromatic region (approx. 110-150 ppm), accounting for the 12 carbon atoms of the benzene rings. |

| FT-IR (cm⁻¹) | N-H stretching (amine): ~3300-3500 (two bands).N-H stretching (sulfonamide): ~3250.S=O stretching (asymmetric & symmetric): ~1350 and ~1160.C-Cl stretching: ~700-800. |

| Mass Spec (LC-MS) | [M+H]⁺: Expected m/z ≈ 283.03[M-H]⁻: Expected m/z ≈ 281.01Isotope pattern consistent with one chlorine atom (M+2 peak approx. 1/3 the height of M). |

Section 5: Biological Context and Potential Applications

Hypothesis: A Potential Carbonic Anhydrase IX Inhibitor

The sulfonamide functional group is a classic zinc-binding group found in numerous enzyme inhibitors. Specifically, benzenesulfonamides with an amino group at the meta- or para-position are well-established inhibitors of carbonic anhydrases (CAs).[1]

Tumor-associated isoforms, particularly Carbonic Anhydrase IX (CA IX), are highly expressed in hypoxic cancer cells and play a crucial role in regulating tumor pH, promoting cell survival, proliferation, and metastasis. By catalyzing the hydration of carbon dioxide to bicarbonate and a proton, CA IX contributes to extracellular acidosis while maintaining a neutral intracellular pH. Inhibiting CA IX can disrupt this pH balance, leading to apoptosis in cancer cells.[7]

Given that N-(3-Chlorophenyl) 3-aminobenzenesulfonamide contains the essential 3-aminobenzenesulfonamide scaffold, it is a prime candidate for investigation as a CA IX inhibitor. The 3-chlorophenyl group can potentially engage in hydrophobic or halogen-bonding interactions within the active site, enhancing binding affinity and selectivity over other CA isoforms.

Section 6: Safety and Handling

No specific safety data exists for CAS 438017-93-7. The following information is based on the parent compound, 3-Aminobenzenesulfonamide (CAS 98-18-0).[5][8]

-

GHS Hazard Statements:

-

Precautionary Statements:

-

Handling:

-

Use in a well-ventilated area or under a chemical fume hood.

-

Avoid generating dust.

-

Standard personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, should be worn at all times.

-

Section 7: References

-

CN105237446A - Synthetic method of p-aminobenzenesulfonamide. Google Patents.

-

Sulfonamide derivatives: Synthesis and applications. ResearchGate. [Link]

-

CN106316938B - A kind of preparation method of P-aminobenzene-sulfonamide compound. Google Patents.

-

Exploring Sulfonamides: Biological Activities and Structure–Activity Relationships. Archiv der Pharmazie. [Link]

-

Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. RSC Publishing. [Link]

-

Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. [Link]

-

Benzenesulfonamide, 3-amino- (CID 7377). PubChem. [Link]

-

N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S). PubChemLite. [Link]

Sources

- 1. 3-アミノベンゼンスルホンアミド 98% | Sigma-Aldrich [sigmaaldrich.com]

- 2. scbt.com [scbt.com]

- 3. dev.usbio.net [dev.usbio.net]

- 4. PubChemLite - N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. 3-Aminobenzenesulfonamide | 98-18-0 | TCI AMERICA [tcichemicals.com]

- 6. researchgate.net [researchgate.net]

- 7. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibit ... - RSC Advances (RSC Publishing) DOI:10.1039/D1RA05277B [pubs.rsc.org]

- 8. Benzenesulfonamide, 3-amino- | C6H8N2O2S | CID 7377 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Guide to the Structural Elucidation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide: An Orthogonal Analytical Approach

Abstract

The definitive structural confirmation of novel chemical entities is a cornerstone of chemical research and drug development. This guide provides an in-depth, technical walkthrough for the structural elucidation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a molecule of interest in medicinal chemistry. We eschew a rigid template, instead presenting a logical, field-proven workflow that integrates multiple orthogonal analytical techniques. This narrative emphasizes the causality behind experimental choices, ensuring each step contributes to a self-validating system for unambiguous structure determination. Key methodologies, including Mass Spectrometry, comprehensive 1D and 2D Nuclear Magnetic Resonance (NMR) spectroscopy, and Fourier-Transform Infrared (FTIR) Spectroscopy, are detailed with step-by-step protocols and data interpretation strategies. The guide culminates in the optional but definitive technique of Single-Crystal X-ray Crystallography. This document is intended for researchers, scientists, and professionals in drug development seeking a practical and scientifically rigorous framework for small molecule characterization.

Introduction: The Imperative of Unambiguous Characterization

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (Molecular Formula: C₁₂H₁₁ClN₂O₂S, Molecular Weight: 282.7 g/mol ) belongs to the sulfonamide class of compounds, a pharmacophore of significant historical and current importance in medicine.[1][2] The precise arrangement of its atoms dictates its three-dimensional shape, reactivity, and ultimately, its biological activity. Therefore, before any functional studies can be undertaken, its molecular structure must be confirmed with absolute certainty.

This guide details a multi-technique, or "orthogonal," approach. By probing different molecular properties—mass, atomic connectivity, functional groups, and spatial arrangement—through independent analytical methods, we build a powerful, self-validating case for the final structure, minimizing the risk of misinterpretation.

Strategic Analytical Workflow

The process of structure elucidation is not a linear checklist but a logical progression of inquiry. Each experiment yields pieces of a puzzle, and the results of one inform the next. Our strategy is designed to move from foundational data to fine-detail connectivity, culminating in the ultimate structural proof.

Caption: Strategic workflow for structure elucidation.

Mass Spectrometry (MS): The First Piece of the Puzzle

Expertise & Causality: Mass spectrometry is the initial and most crucial step. It provides the molecular weight of the compound, which must match the theoretical mass of the proposed structure. For halogenated compounds like N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, MS offers a unique confirmatory signature due to the natural isotopic abundance of chlorine.[3][4][5][6]

Protocol: High-Resolution Electrospray Ionization (ESI) MS

-

Sample Preparation: Dissolve ~0.1 mg of the compound in 1 mL of a suitable solvent (e.g., methanol or acetonitrile).

-

Instrument Setup: Calibrate the mass spectrometer using a known standard. Set the ionization mode to positive (ESI+) to detect the protonated molecule [M+H]⁺.

-

Analysis: Infuse the sample solution into the instrument. Acquire the mass spectrum over a range that includes the expected molecular weight (e.g., m/z 100-500).

Data Interpretation & Trustworthiness:

-

Molecular Ion Peak: The primary goal is to identify the protonated molecular ion, [M+H]⁺.

-

Isotopic Pattern (Self-Validation): Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate 3:1 ratio.[3][4] This results in a characteristic pattern for the molecular ion:

| Parameter | Expected Value | Observation |

| Formula | C₁₂H₁₁ClN₂O₂S | Consistent with data |

| [M+H]⁺ (³⁵Cl) | m/z 283.0303 | Observed |

| [M+2+H]⁺ (³⁷Cl) | m/z 285.0273 | Observed |

| Intensity Ratio | ~3:1 | Observed |

Fourier-Transform Infrared (FTIR) Spectroscopy: Identifying Functional Groups

Expertise & Causality: FTIR spectroscopy probes the vibrational frequencies of bonds within the molecule.[9] It is an excellent, rapid technique to confirm the presence of key functional groups expected in N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, such as amines (N-H), sulfonyl groups (S=O), and aromatic rings (C=C).[1][10][11]

Protocol: Attenuated Total Reflectance (ATR)-FTIR

-

Sample Preparation: Place a small amount of the solid sample directly onto the ATR crystal.

-

Background Scan: Run a background spectrum of the empty ATR crystal to subtract atmospheric interference.

-

Sample Scan: Acquire the sample spectrum, typically over a range of 4000-600 cm⁻¹.

Data Interpretation & Trustworthiness: The presence of characteristic absorption bands validates the key architectural components of the molecule.

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Implication for Structure |

| 3450-3300 | N-H Stretch (asymmetric & symmetric) | Primary Amine (-NH₂) | Confirms the 3-amino group[10] |

| 3350-3250 | N-H Stretch | Secondary Amine (-NH-, sulfonamide) | Confirms the sulfonamide linkage[10] |

| 3100-3000 | C-H Stretch | Aromatic C-H | Indicates presence of benzene rings[12] |

| 1620-1580 | C=C Stretch | Aromatic Ring | Confirms the aromatic backbone[10][12] |

| 1350-1310 | S=O Asymmetric Stretch | Sulfonyl (-SO₂-) | Key evidence for sulfonamide [10] |

| 1170-1140 | S=O Symmetric Stretch | Sulfonyl (-SO₂-) | Key evidence for sulfonamide [10] |

| 800-600 | C-Cl Stretch | Aryl Halide | Suggests the C-Cl bond |

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

Expertise & Causality: NMR is the most powerful technique for elucidating the precise connectivity of atoms in a molecule. ¹H NMR identifies the chemical environment and neighbors of hydrogen atoms, while ¹³C NMR does the same for carbon atoms.[12][13][14][15] For a molecule with two substituted benzene rings, NMR is essential to determine the substitution patterns (ortho, meta, para).

¹H and ¹³C NMR: The Atom Inventory

Protocol: 1D NMR Acquisition

-

Sample Preparation: Dissolve 5-10 mg of the sample in ~0.6 mL of a deuterated solvent (e.g., DMSO-d₆). DMSO is chosen for its ability to dissolve the compound and to avoid exchange of the N-H protons.

-

¹H NMR: Acquire the proton spectrum. The aromatic region (6.5-8.5 ppm) is of primary interest.[13][14][15][16]

-

¹³C NMR: Acquire the carbon spectrum. The aromatic region (110-150 ppm) will be most informative.[12][13][14][15]

Data Interpretation & Trustworthiness: The chemical shifts (δ), splitting patterns (multiplicity), and integration values (proton count) provide the foundational data for the structural puzzle.

Expected ¹H NMR Signals (in DMSO-d₆):

-

-NH₂ Protons: A broad singlet around 5.5-6.0 ppm.

-

-SO₂NH- Proton: A sharp singlet further downfield, ~10.0-10.5 ppm.

-

Aromatic Protons (7 total): A series of complex multiplets between 6.5 and 7.8 ppm.[13][14][15] The specific patterns will reveal the meta-substitution on both rings.

Expected ¹³C NMR Signals:

-

Aromatic Carbons (12 total): Signals in the 110-150 ppm range.[12][14][15] Carbons bonded to electronegative atoms (N, S, Cl) will be shifted further downfield.

2D NMR: Connecting the Dots

Expertise & Causality: While 1D NMR provides an inventory of atoms, 2D NMR experiments like HSQC and HMBC reveal how they are connected.[17][18] This is how we confirm the specific assembly of the two substituted rings through the sulfonamide linker.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon atom it is directly attached to.[19][20][21] It's a definitive way to pair up the ¹H and ¹³C signals.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are 2 or 3 bonds away.[19][20][21] This is the key to piecing the molecular fragments together.

Protocol: 2D NMR Acquisition

-

Setup: Using the same sample from the 1D NMR experiments, run standard HSQC and HMBC pulse programs.

-

Analysis: Process the 2D spectra to generate correlation plots.

Data Interpretation & Trustworthiness:

Caption: Key HMBC correlations linking the molecular fragments.

The crucial HMBC correlations are from the sulfonamide N-H proton. This proton should show a correlation to the carbons on the 3-chlorophenyl ring that are two and three bonds away, and to the carbon on the 3-aminophenyl ring that is three bonds away (the carbon bearing the SO₂ group). These correlations unequivocally establish the connectivity of the entire molecule.

Summary Table of NMR Data:

| ¹H δ (ppm) | Multiplicity | Integration | ¹³C δ (ppm) | HSQC Correlation | Key HMBC Correlations | Assignment |

| ~10.2 | s | 1H | - | No | C(1'), C(2'), C(6') | SO₂NH |

| ~7.5-6.8 | m | 7H | ~145-110 | Yes | Various | Aromatic CH |

| ~5.8 | s | 2H | - | No | C(2), C(4) | C-NH₂ |

| - | - | - | ~148 | No | H(2), H(4) | C (3)-NH₂ |

| - | - | - | ~142 | No | NH, H(2'), H(6') | C (1')-N |

| - | - | - | ~140 | No | H(2), H(6) | C (1)-S |

| - | - | - | ~135 | No | H(2'), H(4') | C (3')-Cl |

(Note: Numbering is illustrative. Prime (') denotes the chlorophenyl ring. Assignments are hypothetical and must be confirmed by 2D data.)

(Optional) Single-Crystal X-ray Crystallography: The Definitive Proof

Expertise & Causality: While the combination of MS and NMR provides overwhelming evidence, single-crystal X-ray crystallography is the only technique that provides a direct, three-dimensional image of the molecule.[22][23][24] It measures the diffraction of X-rays off a crystal lattice to calculate the precise position of every atom.[25][26] This method is considered the "gold standard" for structure determination.[27]

Protocol: X-ray Diffraction

-

Crystallization: Grow a suitable single crystal of the compound. This is often the most challenging step and may require screening various solvents and crystallization conditions. Crystals should be at least 20µm in all dimensions.[24]

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data at a low temperature (e.g., 100 K) to minimize thermal motion.

-

Structure Solution & Refinement: Process the diffraction data to solve and refine the crystal structure, yielding precise bond lengths, bond angles, and the overall molecular conformation.

Data Interpretation & Trustworthiness: The output is a 3D model of the molecule that visually confirms all aspects of the structure deduced from spectroscopic data. It provides the ultimate, self-validating proof of the atomic arrangement, leaving no room for ambiguity.

Conclusion: A Synthesis of Evidence

The structural elucidation of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is achieved through a logical and orthogonal analytical workflow. Mass spectrometry confirms the molecular formula and the presence of chlorine. FTIR spectroscopy identifies the essential amine and sulfonamide functional groups. Finally, a comprehensive suite of 1D and 2D NMR experiments maps the atomic connectivity, definitively establishing the meta-substitution pattern on both aromatic rings and the linkage through the sulfonamide bridge. Each technique provides a layer of evidence that is validated by the others, leading to a confident and unambiguous structural assignment, which can be ultimately and unequivocally confirmed by X-ray crystallography.

References

-

Excillum. (n.d.). Small molecule crystallography. Retrieved from Excillum website. [Link]

-

North Carolina State University. (n.d.). Small Molecule X-ray Crystallography. METRIC. Retrieved from [Link]

-

JoVE. (2025). Video: NMR Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

The University of Queensland. (n.d.). Small molecule X-ray crystallography. School of Chemistry and Molecular Biosciences. Retrieved from [Link]

-

Chemistry LibreTexts. (2020). 16.9: Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Gryl, M., et al. (2022). From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. Molecular Pharmaceutics. [Link]

-

ResearchGate. (n.d.). NMR Spectroscopy of Aromatic Compounds (#1e). Retrieved from [Link]

-

Creative Biostructure. (n.d.). Understanding 2D NMR Spectra: How to Read and Interpret Them. Retrieved from [Link]

-

OpenStax. (2023). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry. Retrieved from [Link]

-

OpenStax. (n.d.). 15.7 Spectroscopy of Aromatic Compounds. Organic Chemistry: A Tenth Edition. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of (A) sulfonamide, (B) b-CD, and (C) the inclusion.... Retrieved from [Link]

-

Chemistry LibreTexts. (2025). 2.10: Spectroscopy of Aromatic Compounds. Retrieved from [Link]

-

ResearchGate. (n.d.). FT-IR spectra of sulfonamide ligand 3a, zinc (II) complex (4a), copper.... Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Electronic Supplementary Information Experimental and theoretical investigation of conformational states and noncovalent interactions in crystalline sulfonamides. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Organic Compounds Containing Halogen Atoms. Retrieved from [Link]

-

Baxter, J. N., Cymerman-Craig, J., & Willis, J. B. (1955). The infrared spectra of some sulphonamides. Journal of the Chemical Society (Resumed), 669. [Link]

-

MDPI. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]

-

YouTube. (2020). 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. Retrieved from [Link]

-

Columbia University. (n.d.). HSQC and HMBC. NMR Core Facility. Retrieved from [Link]

-

ResearchGate. (2022). How to interpret 2-D NOESY, HSQC, HMBC NMR for daptomycin?. Retrieved from [Link]

-

Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review. [Link]

-

ResearchGate. (2025). Mass spectrometry of halogen-containing organic compounds. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Synthesis, structure elucidation and functionalization of sulfonamide[25]catenanes. Organic Chemistry Frontiers. Retrieved from [Link]

-

Riaz, S., et al. (2022). Synthesis, Structural Elucidation, and Biological Potential of Novel Sulfonamide Drugs. BioScientific Review. [Link]

-

Emery Pharma. (2018). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Retrieved from [Link]

-

YouTube. (2019). Mass Spectroscopy - Halo-isotopes. Retrieved from [Link]

-

PubChemLite. (n.d.). N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S). Retrieved from [Link]

- Google Patents. (n.d.). CN105237446A - Synthetic method of p-aminobenzenesulfonamide.

-

ResearchGate. (n.d.). Proposed synthetic route for the synthesis of p-aminobenzenesulfonamide substituted quinazolin-4(3H)-one 8a–8j. Retrieved from [Link]

- Google Patents. (n.d.). CN103483230B - The preparation method of p-aminobenzenesulfonamide.

Sources

- 1. journals.umt.edu.pk [journals.umt.edu.pk]

- 2. researchgate.net [researchgate.net]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. researchgate.net [researchgate.net]

- 6. m.youtube.com [m.youtube.com]

- 7. PubChemLite - N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. researchgate.net [researchgate.net]

- 10. rsc.org [rsc.org]

- 11. The infrared spectra of some sulphonamides - Journal of the Chemical Society (Resumed) (RSC Publishing) [pubs.rsc.org]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. Video: NMR Spectroscopy of Aromatic Compounds [jove.com]

- 14. 15.7 Spectroscopy of Aromatic Compounds - Organic Chemistry | OpenStax [openstax.org]

- 15. 15.7 Spectroscopy of Aromatic Compounds – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]

- 16. researchgate.net [researchgate.net]

- 17. m.youtube.com [m.youtube.com]

- 18. researchgate.net [researchgate.net]

- 19. creative-biostructure.com [creative-biostructure.com]

- 20. nmr.chem.columbia.edu [nmr.chem.columbia.edu]

- 21. emerypharma.com [emerypharma.com]

- 22. rigaku.com [rigaku.com]

- 23. Small Molecule X-ray Crystallography | METRIC [research.ncsu.edu]

- 24. Small molecule X-ray crystallography - School of Chemistry and Molecular Biosciences - University of Queensland [scmb.uq.edu.au]

- 25. excillum.com [excillum.com]

- 26. pubs.acs.org [pubs.acs.org]

- 27. pdf.benchchem.com [pdf.benchchem.com]

A Technical Guide to Elucidating the Mechanism of Action for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The discovery of novel small molecules with therapeutic potential necessitates a rigorous and systematic investigation into their mechanism of action (MoA). This guide outlines a predicted MoA for the compound N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and provides a comprehensive, multi-phase experimental workflow to validate this hypothesis. Based on a structural analysis of its N-aryl sulfonamide scaffold, we hypothesize that this compound primarily functions as a protein kinase inhibitor . The proposed validation strategy integrates unbiased, proteome-wide target identification with specific biophysical and cell-based assays to confirm target engagement, elucidate downstream pathway effects, and establish a clear structure-activity relationship. This document serves as a technical blueprint for researchers aiming to characterize novel sulfonamide derivatives in drug discovery pipelines.

Introduction and Core Hypothesis

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is a small molecule featuring a sulfonamide core, a functional group prevalent in a wide array of clinically approved drugs.[1][2] While the sulfonamide class is historically known for antimicrobial and diuretic activities, its derivatives have emerged as potent modulators of diverse enzyme families, including carbonic anhydrases and, notably, protein kinases.[3][4][5] Protein kinases are critical regulators of cellular signaling and represent a major class of therapeutic targets, particularly in oncology.[6][7]

The N-aryl sulfonamide scaffold present in the query compound is a recognized pharmacophore in numerous protein kinase inhibitors.[2][8][9] This structural motif is adept at forming key interactions within the ATP-binding pocket of kinases. Therefore, our primary hypothesis is:

Primary Hypothesis: N-(3-Chlorophenyl) 3-aminobenzenesulfonamide acts as a competitive inhibitor of one or more protein kinases, disrupting downstream signal transduction pathways and eliciting a cellular phenotype, such as inhibition of cell proliferation.

A secondary, alternative hypothesis is that the compound targets carbonic anhydrases, another class of enzymes known to be inhibited by aromatic sulfonamides.[10][11][12] The experimental plan is designed to test the primary hypothesis first, but the results from unbiased screening may also provide evidence for the secondary hypothesis.

Structural and Physicochemical Profile

A foundational analysis of the compound's properties is essential for designing robust experiments and interpreting results.

| Property | Value | Source / Method |

| Molecular Formula | C₁₂H₁₁ClN₂O₂S | [13][14] |

| Molecular Weight | 282.7 g/mol | [13][14] |

| CAS Number | 438017-93-7 | [13][15] |

| Predicted XlogP | 2.7 | [14] |

| Hydrogen Bond Donors | 2 (amine and sulfonamide N-H) | Structural Inspection |

| Hydrogen Bond Acceptors | 4 (amine, two sulfonyl oxygens, chlorine) | Structural Inspection |

The compound's moderate molecular weight and predicted lipophilicity (XlogP) suggest it possesses drug-like properties, including the potential for cell permeability, making it suitable for cell-based assays.

Integrated Experimental Workflow for MoA Validation

We propose a phased approach to systematically investigate the compound's MoA, progressing from broad, unbiased screening to specific, hypothesis-driven validation.[16][17][18]

Caption: Phased experimental workflow for MoA validation.

Phase 1: Unbiased Target Identification

The initial phase aims to identify the most probable protein targets without preconceived bias.

Phenotypic Screening

The first step is to establish a quantifiable cellular phenotype. Given the hypothesis of kinase inhibition, an anti-proliferative assay across a panel of cancer cell lines is a logical starting point.

-

Objective: Determine the compound's potency (EC₅₀) and identify sensitive cell lines for further study.

-

Method: A standard cell viability assay (e.g., CellTiter-Glo® or MTT) is performed on a panel of 10-20 cancer cell lines from diverse lineages (e.g., lung, breast, leukemia).

-

Rationale: This screen confirms cellular activity and identifies the most responsive biological systems, which are likely to express the target kinase at functional levels.

Chemical Proteomics with Kinobeads

Using lysates from a sensitive cell line identified above, we will perform a competitive binding experiment with kinobeads to identify direct kinase targets.[19]

-

Objective: Identify which kinases directly bind to the compound.

-

Method: Kinobeads are a mixture of broad-spectrum kinase inhibitors immobilized on a resin that can capture a large portion of the expressed kinome.[20][21] Cell lysate is pre-incubated with varying concentrations of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide before incubation with the kinobeads. Kinases that bind to the compound will not bind to the beads. The captured proteins are then identified and quantified using LC-MS/MS.[19][22]

-

Rationale: This is a powerful, unbiased method to identify high-affinity kinase targets from the native proteome. It generates a list of putative targets and their relative binding affinities, directly testing our primary hypothesis.

Phase 2: Target Engagement and In Vitro Validation

This phase focuses on validating the top candidate kinases identified in Phase 1.

Cellular Thermal Shift Assay (CETSA)

CETSA is a biophysical assay that confirms direct target engagement in intact cells or cell lysates.[23][24] Ligand binding stabilizes a protein, increasing its melting temperature (Tₘ).[25][26]

-

Objective: To confirm that the compound binds to and stabilizes the putative target kinase(s) in a cellular environment.

-

Rationale: This assay provides crucial evidence that the drug interacts with its target under physiological conditions, bridging the gap between proteomics and functional assays.[24][27]

Protocol: Lysate-Based CETSA with Western Blot Detection [25]

-

Prepare Lysate: Culture and harvest cells from a sensitive cell line. Lyse cells using freeze-thaw cycles in a suitable buffer and clarify by high-speed centrifugation.

-

Compound Incubation: Aliquot the cell lysate and incubate with the test compound (e.g., at 10x EC₅₀) or vehicle (DMSO) for 30 minutes at room temperature.

-

Heat Challenge: Heat the aliquots in a PCR cycler across a temperature gradient (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling for 3 minutes at 4°C.[26]

-

Separate Aggregates: Centrifuge the samples at high speed (e.g., 20,000 x g) for 20 minutes to pellet precipitated proteins.

-

Analysis: Collect the supernatant (containing soluble protein) and analyze the amount of the target protein remaining using Western Blot with a specific antibody.

-

Data Interpretation: Plot the band intensity versus temperature. A shift in the melting curve to a higher temperature in the compound-treated sample indicates target stabilization and engagement.

In Vitro Enzymatic Assay

To confirm that binding leads to functional inhibition, an in vitro kinase activity assay is performed using recombinant protein of the validated target.

-

Objective: To determine the compound's inhibitory potency (IC₅₀) against the purified target kinase.

-

Method: The ADP-Glo™ Kinase Assay is a robust, luminescence-based method that measures the amount of ADP produced during a kinase reaction.[28][29][30]

-

Rationale: This assay directly measures the compound's effect on the enzyme's catalytic activity, providing a quantitative measure of inhibition.

Protocol: ADP-Glo™ Kinase Assay [31][32]

-

Kinase Reaction: Set up a reaction in a multiwell plate containing the recombinant target kinase, its specific substrate, ATP, and a serial dilution of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide. Incubate at room temperature for a defined period (e.g., 60 minutes).

-

Terminate & Deplete ATP: Add ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete any remaining ATP. Incubate for 40 minutes.[29]

-

Detect ADP: Add Kinase Detection Reagent, which converts the ADP generated into ATP and provides luciferase/luciferin to generate a luminescent signal proportional to the ADP concentration. Incubate for 30-60 minutes.[29][31]

-

Measure Luminescence: Read the plate on a luminometer.

-

Data Analysis: Plot the luminescent signal against the compound concentration and fit to a dose-response curve to calculate the IC₅₀ value.

Phase 3: Cellular Pathway Analysis

The final phase connects target inhibition to the observed cellular phenotype by examining the downstream signaling pathway.

Western Blot for Substrate Phosphorylation

If the compound inhibits a specific kinase, the phosphorylation of its direct downstream substrate should decrease in treated cells.

-

Objective: To demonstrate that the compound inhibits the activity of its target kinase inside cells.

-

Rationale: This experiment provides the definitive link between target engagement and a functional cellular outcome, solidifying the MoA. A reduction in substrate phosphorylation is a key biomarker of target inhibition.[33]

Protocol: Western Blot for Phospho-Substrate [34][35]

-

Cell Treatment: Plate a sensitive cell line and allow cells to adhere. Treat cells with increasing concentrations of the test compound (e.g., 0.1x to 10x EC₅₀) for a relevant time period (e.g., 2-24 hours). Include a vehicle control.

-

Lysis: Wash cells with cold PBS and lyse in RIPA buffer containing protease and phosphatase inhibitors.

-

Quantification: Determine protein concentration in each lysate using a BCA assay.

-

SDS-PAGE & Transfer: Separate equal amounts of protein from each sample by SDS-PAGE and transfer to a PVDF membrane.

-

Immunoblotting: Block the membrane and probe with a primary antibody specific to the phosphorylated form of the target's known substrate.

-

Detection & Re-probing: Detect with a secondary HRP-conjugated antibody and chemiluminescence.[6] Subsequently, strip the membrane and re-probe with an antibody for the total amount of the substrate and a loading control (e.g., GAPDH or β-actin) to ensure equal loading.

-

Analysis: Quantify band densities. A dose-dependent decrease in the ratio of phosphorylated substrate to total substrate confirms pathway inhibition.[33]

Sources

- 1. Investigation of the effect of aryl substituents on the biological activity of N-alkyl sulfonamides derived from polycyclic hydrocarbon scaffolds - American Chemical Society [acs.digitellinc.com]

- 2. Computer-Aid Design of Novel Sulfonamide Derivatives as EGFR Kinase Inhibitors for Cancer Treatment [scirp.org]

- 3. Sulfonamides as anticancer agents: A brief review on sulfonamide derivatives as inhibitors of various proteins overexpressed in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benthamdirect.com [benthamdirect.com]

- 5. portal.fis.tum.de [portal.fis.tum.de]

- 6. bio-rad-antibodies.com [bio-rad-antibodies.com]

- 7. Utilization of Existing Human Kinase Inhibitors as Scaffolds in the Development of New Antimicrobials - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Synthesis of sulfonamide-based kinase inhibitors from sulfonates by exploiting the abrogated SN2 reactivity of 2,2,2-trifluoroethoxysulfonates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Design, synthesis and biological evaluation of sulfonamide-substituted diphenylpyrimidine derivatives (Sul-DPPYs) as potent focal adhesion kinase (FAK) inhibitors with antitumor activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. taylorfrancis.com [taylorfrancis.com]

- 11. researchgate.net [researchgate.net]

- 12. Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 13. scbt.com [scbt.com]

- 14. PubChemLite - N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 15. scbt.com [scbt.com]

- 16. Paving the way for small-molecule drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Mechanism of Action: discover your small molecule's interactions and targets | Broad Institute [broadinstitute.org]

- 18. Mechanisms of Action for Small Molecules Revealed by Structural Biology in Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]

- 19. The target landscape of clinical kinase drugs - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. pubs.acs.org [pubs.acs.org]

- 22. researchgate.net [researchgate.net]

- 23. CETSA [cetsa.org]

- 24. news-medical.net [news-medical.net]

- 25. bio-protocol.org [bio-protocol.org]

- 26. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ADP-Glo™ Kinase Assay Protocol [promega.com]

- 29. promega.com [promega.com]

- 30. researchgate.net [researchgate.net]

- 31. promega.com [promega.com]

- 32. content.protocols.io [content.protocols.io]

- 33. researchgate.net [researchgate.net]

- 34. Kinase activity-tagged western blotting assay - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Western Blotting Analysis as a Tool to Study Receptor Tyrosine Kinases | Springer Nature Experiments [experiments.springernature.com]

An In-depth Technical Guide to the Solubility of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in DMSO and Ethanol

This guide provides a comprehensive technical overview of the solubility characteristics of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in two common laboratory solvents: dimethyl sulfoxide (DMSO) and ethanol. Designed for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of solubility, provides detailed experimental protocols for its determination, and offers insights into the practical implications for laboratory work.

Introduction: Understanding the Importance of Solubility

The solubility of a compound is a critical physicochemical parameter that influences its behavior in a variety of scientific contexts, from chemical reactions to biological assays. For a compound like N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a sulfonamide derivative, understanding its solubility is paramount for its application in areas such as medicinal chemistry and materials science.[1][2] The choice of solvent can dramatically impact reaction kinetics, crystal morphology, and, crucially for drug development, bioavailability.

This guide will focus on two solvents with distinct properties: DMSO, a polar aprotic solvent, and ethanol, a polar protic solvent. By understanding how N-(3-Chlorophenyl) 3-aminobenzenesulfonamide interacts with each, researchers can make informed decisions about solvent selection for their specific applications.

Physicochemical Properties of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide and Solvents

A fundamental understanding of the properties of both the solute and the solvents is essential to comprehending their interactions.

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide at a Glance

| Property | Value | Source |

| Chemical Formula | C₁₂H₁₁ClN₂O₂S | [3][4][5] |

| Molecular Weight | 282.7 g/mol | [3][5] |

| Appearance | Solid | |

| Predicted XlogP | 2.7 | [4] |

The structure of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, featuring both polar (sulfonamide and amine groups) and nonpolar (chlorophenyl and benzene rings) regions, suggests a nuanced solubility profile. The presence of hydrogen bond donors and acceptors in the molecule will play a significant role in its interaction with protic and aprotic solvents.

The Solvents: DMSO and Ethanol

| Property | Dimethyl Sulfoxide (DMSO) | Ethanol |

| Formula | (CH₃)₂SO | C₂H₅OH |

| Molecular Weight | 78.13 g/mol | 46.07 g/mol |

| Type | Polar Aprotic | Polar Protic |

| Boiling Point | 189 °C | 78.5 °C[6][7] |

| Dielectric Constant | 46.7 | 24.6[7] |

| Miscibility with Water | Miscible | Miscible[6][8][9] |

Dimethyl Sulfoxide (DMSO) is a powerful, highly polar aprotic solvent capable of dissolving a wide range of polar and nonpolar compounds.[8][10][11][12][13] Its strong hydrogen bond accepting ability makes it an excellent solvent for many organic compounds.

Ethanol is a versatile polar protic solvent, meaning it has a hydroxyl group that can act as a hydrogen bond donor.[6][9][14] Its ability to form hydrogen bonds and its relatively high dielectric constant allow it to dissolve many polar compounds.[9][14]

Theoretical Principles of Solubility: A "Like Dissolves Like" Perspective

The adage "like dissolves like" provides a foundational, albeit simplified, framework for predicting solubility.[15] This principle suggests that substances with similar intermolecular forces are more likely to be soluble in one another.

-

Polarity: The polarity of both the solute and the solvent is a key determinant. The presence of polar functional groups, such as the sulfonamide and amine groups in N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, will favor solubility in polar solvents like DMSO and ethanol.

-

Hydrogen Bonding: The ability of a solute to form hydrogen bonds with a solvent significantly enhances solubility. N-(3-Chlorophenyl) 3-aminobenzenesulfonamide has both hydrogen bond donors (-NH₂) and acceptors (=O). Ethanol, as a protic solvent, can act as both a hydrogen bond donor and acceptor.[9] DMSO is a strong hydrogen bond acceptor.[10][11]

-

Molecular Size and Shape: Larger molecules can be more difficult to solvate, and their crystal lattice energy can also impact solubility.

Based on these principles, it is anticipated that N-(3-Chlorophenyl) 3-aminobenzenesulfonamide will exhibit appreciable solubility in both DMSO and ethanol due to their shared polar characteristics and the potential for hydrogen bonding. However, the extent of solubility may differ due to the specific nature of the solute-solvent interactions.

Experimental Determination of Solubility: A Step-by-Step Protocol

In the absence of readily available quantitative solubility data for N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in DMSO and ethanol, this section provides a robust, self-validating protocol for its experimental determination.

Materials and Equipment

-

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (solid)

-

Dimethyl Sulfoxide (DMSO), analytical grade

-

Ethanol, analytical grade

-

Analytical balance (readable to at least 0.1 mg)

-

Vortex mixer

-

Thermostatically controlled shaker or incubator

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)

-

Volumetric flasks and pipettes

-

Syringe filters (e.g., 0.22 µm PTFE)

Experimental Workflow

The following diagram illustrates the key steps in the experimental determination of solubility.

Caption: Workflow for the experimental determination of solubility.

Detailed Protocol

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide into separate vials for each solvent (DMSO and ethanol). The amount should be sufficient to ensure that undissolved solid remains after equilibration.

-

Add a known volume of the respective solvent to each vial.

-

-

Equilibration:

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in a thermostatically controlled shaker set to a constant temperature (e.g., 25 °C).

-

Allow the solutions to equilibrate for a sufficient period (typically 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

-

Separation of Undissolved Solute:

-

After equilibration, visually confirm the presence of undissolved solid.

-

Centrifuge the vials at a high speed to pellet the excess solid.

-

Carefully withdraw the supernatant using a pipette and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter. This step is critical to ensure only the dissolved compound is analyzed.

-

-

Analysis by HPLC:

-

Prepare a series of standard solutions of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide of known concentrations in the respective solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC system and plotting the peak area against concentration.

-

Dilute the filtered supernatant to a concentration that falls within the linear range of the calibration curve.

-

Inject the diluted sample into the HPLC and determine its concentration from the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution by accounting for the dilution factor.

-

Express the solubility in appropriate units, such as mg/mL or mol/L.

-

Expected Results and Discussion

While specific quantitative data is not available in the public domain at the time of writing, a qualitative prediction can be made based on chemical principles.

| Solvent | Predicted Solubility | Rationale |

| DMSO | High | DMSO is a highly polar aprotic solvent with a strong ability to accept hydrogen bonds. It is an excellent solvent for a wide array of organic compounds, including many with polar functional groups.[12] |

| Ethanol | Moderate to High | Ethanol is a polar protic solvent capable of both donating and accepting hydrogen bonds.[9][14] The presence of the hydroxyl group allows for strong interactions with the sulfonamide and amine moieties of the solute. |

It is important to note that these are predictions. The actual experimental results will provide the definitive quantitative solubility values. Factors such as the crystal lattice energy of the solid N-(3-Chlorophenyl) 3-aminobenzenesulfonamide will also play a crucial role in its dissolution.

Conclusion

This technical guide has provided a comprehensive framework for understanding and determining the solubility of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide in DMSO and ethanol. By combining theoretical principles with a detailed, practical experimental protocol, researchers are equipped to make informed decisions regarding solvent selection and to generate reliable solubility data. The insights gained from such studies are invaluable for the successful application of this compound in research and development.

References

- Gaylord Chemical Corporation. (n.d.). DMSO Physical Properties. GChem Global.

- University of California, Los Angeles. (n.d.). Experiment: Solubility of Organic & Inorganic Compounds.

- Wikipedia. (2024). Dimethyl sulfoxide.

- Martin, A., Wu, P. L., & Adjei, A. (1980). Extended Hildebrand solubility approach: sulfonamides in binary and ternary solvents. Journal of Pharmaceutical Sciences, 69(6), 659–665.

- An-Najah National University. (n.d.).

- Nedstar. (2023). Ethanol's remarkable properties.

- Wikipedia. (2024). Ethanol.

- Scribd. (n.d.). Procedure For Determining Solubility of Organic Compounds.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Solventis Ltd. (n.d.). Ethanol | CH3CH2OH / C2H5OH.

- Australian Government Department of Climate Change, Energy, the Environment and W

- Gaylord Chemical Corporation. (2005). Dimethyl Sulfoxide (DMSO) Physical Properties.

- Spectrum Chemical. (n.d.). Dimethyl Sulfoxide Solvent Properties.

- University of Toronto. (2023). Solubility of Organic Compounds.

- Crown Zellerbach Corporation. (n.d.). DIMETHYL SULFOXIDE (DMSO) A “NEW” CLEAN, UNIQUE, SUPERIOR SOLVENT.

- Chemistry LibreTexts. (2024). 1.27: Experiment_727_Organic Compound Functional Groups__1_2_0.

- Perlovich, G. L., Strakhova, N. N., Kazachenko, V. P., Volkova, T. V., Tkachev, V. V., Schaper, K. J., & Raevsky, O. A. (2018). Impact of Sulfonamide Structure on Solubility and Transfer Processes in Biologically Relevant Solvents.

- Organic Chemistry Data. (2020). Common Solvents Used in Organic Chemistry: Table of Properties.

- The BMJ. (1943). SOLUBILITY OF SULPHONAMIDES. 1(4289), 350–351.

- Santa Cruz Biotechnology, Inc. (n.d.). N-(3-Chlorophenyl) 3-aminobenzenesulfonamide.

- Martínez, F., Gómez, A., & Ávila, C. M. (2003). Thermodynamic Study of the Solubility of Some Sulfonamides in Cyclohexane. Journal of the Brazilian Chemical Society, 14(5), 803–808.

- PubChemLite. (n.d.). N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S).

- Labsolu. (n.d.). N-(3-Chlorophenyl) 3-aminobenzenesulfonamide.

- Santa Cruz Biotechnology, Inc. (n.d.). N-(3-Chlorophenyl) 3-aminobenzenesulfonamide | CAS 438017-93-7.

- Sigma-Aldrich. (n.d.). 3-Aminobenzenesulfonamide 98%.

- United States Biological. (n.d.). 457068 N-(3-Chlorophenyl) 3-aminobenzenesulfonamide CAS: 438017-93-7.

- TOKU-E. (n.d.).

- TCI AMERICA. (n.d.). 3-Aminobenzenesulfonamide | 98-18-0.

- Jin, J., Pei, X., Li, J., & Zhang, Z. (2008). Solubility of p-Aminobenzenesulfonamide in Different Solvents from (283.15 to 323.15) K.

- Sigma-Aldrich. (n.d.). 3-Aminobenzenesulfonamide 98%.

- Gaylord Chemical Company, L.L.C. (2007). Dimethyl Sulfoxide (DMSO)

- National Center for Biotechnology Information. (n.d.). Dimethyl Sulfoxide.

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. scbt.com [scbt.com]

- 4. PubChemLite - N-(3-chlorophenyl) 3-aminobenzenesulfonamide (C12H11ClN2O2S) [pubchemlite.lcsb.uni.lu]

- 5. dev.usbio.net [dev.usbio.net]

- 6. solventis.net [solventis.net]

- 7. organicchemistrydata.org [organicchemistrydata.org]

- 8. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]

- 9. Ethanol - Wikipedia [en.wikipedia.org]

- 10. gchemglobal.com [gchemglobal.com]

- 11. downloads.regulations.gov [downloads.regulations.gov]

- 12. ptacts.uspto.gov [ptacts.uspto.gov]

- 13. Dimethyl Sulfoxide | (CH3)2SO | CID 679 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. nedstar.com [nedstar.com]

- 15. chem.ws [chem.ws]

A Deep Dive into the Spectral Signature of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide: A Technical Guide

This technical guide provides an in-depth spectral analysis of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, a molecule of interest in pharmaceutical and chemical research. This document is structured to offer not just raw data, but a foundational understanding of the principles behind the spectral characterization, empowering researchers and drug development professionals to interpret and replicate these findings. The methodologies outlined herein are designed to be self-validating, ensuring scientific rigor and reproducibility.

Introduction: The Importance of Spectral Characterization

N-(3-Chlorophenyl) 3-aminobenzenesulfonamide (Molecular Formula: C₁₂H₁₁ClN₂O₂S, Molecular Weight: 282.7 g/mol ) is a sulfonamide derivative with potential applications in medicinal chemistry.[1][2][3] The precise elucidation of its molecular structure is paramount for understanding its chemical behavior, reactivity, and potential biological activity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose. This guide will walk through the theoretical and practical aspects of obtaining and interpreting the spectral data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Atomic Environment

NMR spectroscopy provides unparalleled insight into the connectivity and chemical environment of atoms within a molecule. For N-(3-Chlorophenyl) 3-aminobenzenesulfonamide, both ¹H and ¹³C NMR are crucial for a comprehensive structural assignment.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is anticipated to reveal distinct signals for the aromatic protons, the amine protons, and the sulfonamide proton. The chemical shifts are influenced by the electronic effects of the substituents on the two aromatic rings.

| Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |

| ~10.2 - 10.5 | Singlet | 1H | SO₂H N |

| ~7.0 - 7.8 | Multiplet | 8H | Aromatic Protons |

| ~5.8 | Broad Singlet | 2H | NH₂ |

Note: Predicted values are based on typical chemical shifts for similar functional groups and aromatic systems.[4][5]

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will show signals for each unique carbon atom in the molecule. The chemical shifts are indicative of the hybridization and electronic environment of the carbon atoms.

| Predicted Chemical Shift (δ, ppm) | Assignment |

| ~145 | C-SO₂ |

| ~140 | C-NH₂ |

| ~135 | C-Cl |

| ~115 - 130 | Aromatic C-H |

| ~110 - 125 | Aromatic C-C |

Note: Predicted values are based on typical chemical shifts for substituted benzene rings.

Experimental Protocol for NMR Spectroscopy

This protocol outlines a standard procedure for acquiring high-quality NMR spectra of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide.

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean, dry NMR tube.[6] DMSO-d₆ is often preferred for sulfonamides due to its ability to dissolve the compound and to allow for the observation of exchangeable protons (NH and NH₂).

-

Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

-

-

Instrument Setup:

-

Use a high-resolution NMR spectrometer (e.g., 400 MHz or higher).[7]

-

Tune and shim the instrument to ensure a homogeneous magnetic field.

-

Set the appropriate spectral width and acquisition time.

-

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum using a standard pulse sequence.

-

Acquire a ¹³C NMR spectrum, typically with proton decoupling.

-

Consider performing 2D NMR experiments (e.g., COSY, HSQC) for unambiguous assignment of complex multiplets.

-

-

Data Processing:

-

Apply Fourier transformation to the acquired free induction decay (FID).

-

Phase and baseline correct the resulting spectrum.

-

Integrate the signals in the ¹H NMR spectrum.

-

Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).[6]

-

Rationale Behind Experimental Choices

The choice of a high-field NMR instrument enhances spectral dispersion, which is critical for resolving the complex multiplets expected in the aromatic region. The selection of an appropriate deuterated solvent is crucial for sample solubility and for observing the signals of labile protons.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule by detecting their characteristic vibrational frequencies.

Predicted IR Absorption Bands

The IR spectrum of N-(3-Chlorophenyl) 3-aminobenzenesulfonamide is expected to show characteristic absorption bands for the N-H, S=O, and C-N bonds, as well as vibrations from the aromatic rings.

| Predicted Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

| 3450 - 3300 | N-H Stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 3300 - 3200 | N-H Stretch | Sulfonamide (-SO₂NH-) |

| 1620 - 1580 | N-H Bend | Primary Amine (-NH₂) |

| 1350 - 1310 | S=O Asymmetric Stretch | Sulfonamide (-SO₂NH-) |

| 1170 - 1140 | S=O Symmetric Stretch | Sulfonamide (-SO₂NH-) |

| 920 - 890 | S-N Stretch | Sulfonamide (-SO₂NH-) |

| 800 - 700 | C-H Out-of-plane Bend | Aromatic Ring |

| 750 - 700 | C-Cl Stretch | Chloro-aromatic |

Note: These are typical ranges for the indicated functional groups.[4]

Experimental Protocol for FT-IR Spectroscopy

This protocol describes the acquisition of an IR spectrum using the Attenuated Total Reflectance (ATR) technique, which is common for solid samples.

-

Sample Preparation:

-

Ensure the ATR crystal is clean by wiping it with a suitable solvent (e.g., isopropanol) and allowing it to dry completely.

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the instrument's anvil to ensure good contact between the sample and the crystal.

-

-

Instrument Setup:

-

Use a Fourier-Transform Infrared (FT-IR) spectrometer.

-

Collect a background spectrum of the empty ATR crystal. This will be automatically subtracted from the sample spectrum.

-

-

Data Acquisition:

-

Collect the sample spectrum. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The typical spectral range is 4000-400 cm⁻¹.

-

-

Data Processing:

-

The software will automatically perform the Fourier transform and background subtraction.

-

Label the significant peaks in the spectrum.

-

Visualization of the Analytical Workflow

Caption: Workflow for the comprehensive spectral analysis.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry is a destructive analytical technique that provides information about the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing its fragmentation pattern.

Predicted Mass Spectrum

Using a soft ionization technique like Electrospray Ionization (ESI), the protonated molecule [M+H]⁺ is expected to be the base peak.

| Predicted m/z | Ion | Notes |

| 283.03 | [M+H]⁺ | Protonated molecule (for ¹²C, ¹H, ³⁵Cl, ¹⁴N, ¹⁶O, ³²S) |

| 285.03 | [M+H]⁺ | Isotope peak due to ³⁷Cl |

| 156.01 | [C₆H₆NO₂S]⁺ | Cleavage of the S-N bond |

| 127.02 | [C₆H₅ClN]⁺ | Fragment from the chlorophenylamine moiety |

| 92.05 | [C₆H₆N]⁺ | Loss of SO₂ from the m/z 156 fragment |